Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves multi-step processes. One common method starts with the preparation of pyrrole derivatives, followed by cyclization reactions to form the fused triazine ring. Key steps include:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with various reagents to introduce the necessary substituents.
Cyclization: The cyclization step often involves the use of bromohydrazone or triazinium dicyanomethylide intermediates.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors for cancer therapy.
Antiviral Agents: The compound is a key intermediate in the synthesis of antiviral drugs, including those targeting RNA viruses like SARS-CoV-2.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib Alaninate: An antitumorigenic drug.
Uniqueness
Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)5-3-2-4-6(9)11-8(10)12-13(4)5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSFJIRQPVAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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